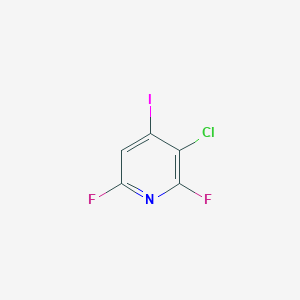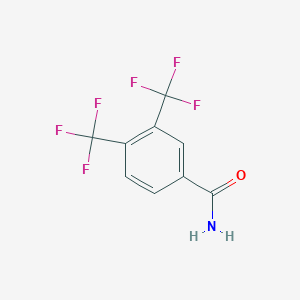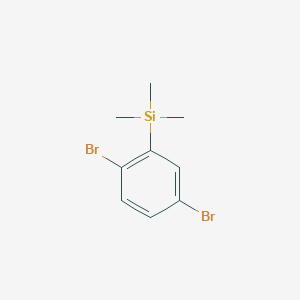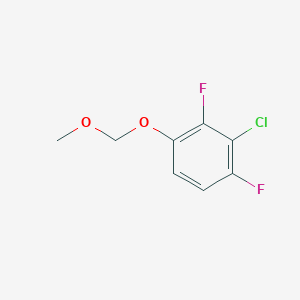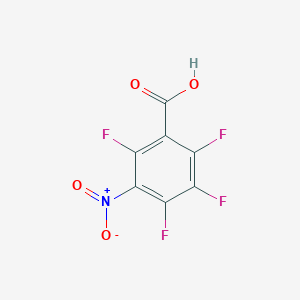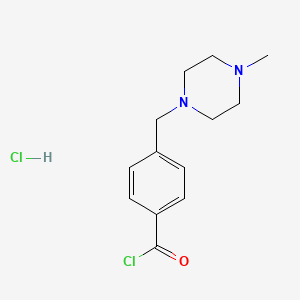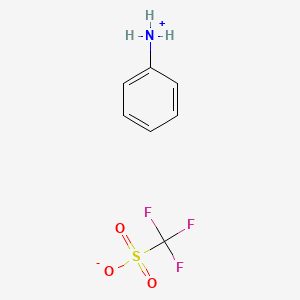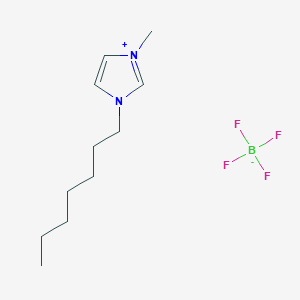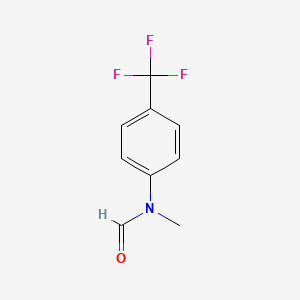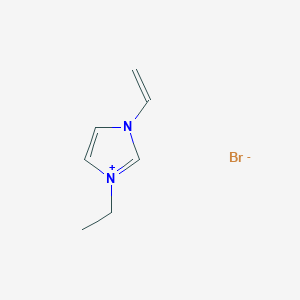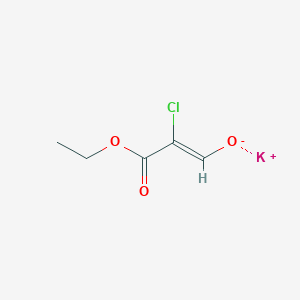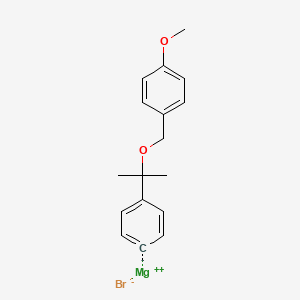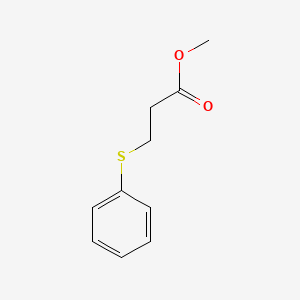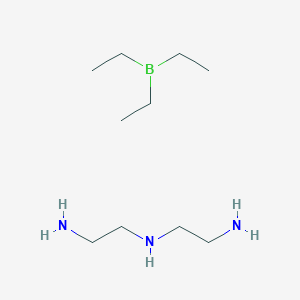
Triethylborane-Diethylenetriamine complex(TEB-DETA)
Vue d'ensemble
Description
Triethylborane-Diethylenetriamine complex is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This complex is formed by the interaction between triethylborane, a Lewis acid, and diethylenetriamine, a Lewis base. The resulting compound is a colorless or pale yellow liquid that is highly reactive and sensitive to air.
Mécanisme D'action
Target of Action
Triethylborane-Diethylenetriamine Complex, also known as SCHEMBL2133175, is primarily used as a catalyst . Its main targets are the reactants in the chemical reactions it catalyzes.
Mode of Action
The compound acts as a radical generator . It facilitates the initiation of polymerization reactions by generating radicals, which are highly reactive species that can start chain reactions .
Biochemical Pathways
In the context of organic synthesis reactions, such as oxidation and hydrogenation, this compound plays a crucial role in the reaction pathways . It can also be used in the polymerization of fuel monomers .
Result of Action
The primary result of the action of Triethylborane-Diethylenetriamine Complex is the facilitation of chemical reactions. It enables reactions to proceed at ambient temperatures or lower, allowing for a fast cure time .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by environmental factors. It is sensitive to air and moisture , and should be handled in a well-ventilated area . It is also important to avoid contact with strong oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylborane-Diethylenetriamine complex is typically synthesized by reacting triethylborane with diethylenetriamine in an inert solvent such as diethyl ether. The reaction proceeds readily due to the strong Lewis acid-base interaction between the two components . The balanced chemical equation for the synthesis is:
(C2H5)3B+3C2H4NH2→(C2H5)3B(C2H4NH2)3
Industrial Production Methods
In industrial settings, the production of Triethylborane-Diethylenetriamine complex involves similar synthetic routes but on a larger scale. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylborane-Diethylenetriamine complex undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of molecular oxygen, leading to the formation of reactive radicals.
Reduction: It can act as a reducing agent in certain chemical reactions, facilitating the transfer of electrons.
Substitution: The complex can participate in substitution reactions, where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving Triethylborane-Diethylenetriamine complex include molecular oxygen for oxidation reactions and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Triethylborane-Diethylenetriamine complex depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce a variety of radical species, while substitution reactions can yield a range of substituted borane complexes.
Applications De Recherche Scientifique
Triethylborane-Diethylenetriamine complex has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroboration and polymerization.
Medicine: Research is ongoing into the potential use of Triethylborane-Diethylenetriamine complex in drug development and delivery.
Industry: The complex is used in the production of polymers and other materials, where it acts as a catalyst to facilitate the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylborane: A Lewis acid that is highly reactive and used in radical initiation reactions.
Diethylenetriamine: A Lewis base that acts as a ligand in various coordination complexes.
Uniqueness
Triethylborane-Diethylenetriamine complex is unique due to its combination of Lewis acid and base properties, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with other molecules and its high reactivity make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;triethylborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B.C4H13N3/c1-4-7(5-2)6-3;5-1-3-7-4-2-6/h4-6H2,1-3H3;7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOGIBXOOAGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)CC.C(CNCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28BN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187733-83-0 | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187733-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)
